2-Chloro-6-nitrophenol is an organic compound with the molecular formula C₆H₄ClNO₃. It features a chlorinated phenolic structure, characterized by a chlorine atom and a nitro group (-NO₂) attached to a benzene ring. This compound is typically found as a yellowish to reddish powder and is known for its potential applications in various chemical processes and research.
Studies have indicated that 2-chloro-6-nitrophenol exhibits biological activity, particularly in terms of mutagenicity. In Ames tests, it has shown mixed results, with some strains of Salmonella typhimurium indicating potential mutagenic properties due to the presence of the nitro group. Furthermore, its toxicokinetics suggest rapid absorption upon ingestion, with significant excretion through urine and feces within 24 hours .
There are several methods for synthesizing 2-chloro-6-nitrophenol:
2-Chloro-6-nitrophenol finds applications in various fields:
Interaction studies have shown that 2-chloro-6-nitrophenol can form reactive electrophiles that may lead to DNA binding, potentially resulting in mutagenic effects. The stability of these interactions varies based on substituents and their positions on the aromatic ring. Studies indicate that para-substituted derivatives exhibit higher mutagenicity compared to ortho or meta isomers .
Several compounds share structural similarities with 2-chloro-6-nitrophenol. Here are some notable examples along with their unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Chlorophenol | Chlorine substitution on phenolic ring | Used widely as an antiseptic |
| 4-Nitrophenol | Nitro group at para position | Commonly used in dye manufacturing |
| 3-Chloro-4-nitrophenol | Chlorine and nitro groups on adjacent positions | Exhibits different biological activities |
| 2-Nitro-4-chlorophenol | Nitro group at ortho position | Less mutagenic compared to 2-chloro-6-nitrophenol |
These compounds highlight the uniqueness of 2-chloro-6-nitrophenol due to its specific substituent arrangement and biological implications.
2-Chloro-6-nitrophenol exhibits a distinctive molecular structure characterized by the molecular formula C₆H₄ClNO₃ with a molecular weight of 173.55 grams per mole [1]. The compound possesses an exact mass of 172.987971 grams per mole, providing precise mass spectral identification capabilities [1] [2]. The structural framework consists of a phenolic benzene ring bearing two key substituents: a chlorine atom positioned at the ortho-position (carbon-2) and a nitro group located at the ortho-position relative to the hydroxyl group (carbon-6) [8].
The molecular configuration demonstrates a substituted phenol derivative where the hydroxyl group serves as the primary functional group, while the chlorine and nitro substituents significantly influence the electronic properties of the aromatic system [8]. The InChI key identifier ICCYFVWQNFMENX-UHFFFAOYSA-N provides a unique structural representation for database searches and chemical identification purposes [2] [8]. The compound exhibits a planar aromatic structure with the nitro group and chlorine atom positioned in specific geometric arrangements that affect both physical and chemical properties [9].
The thermal properties of 2-Chloro-6-nitrophenol demonstrate characteristic values that reflect its molecular structure and intermolecular interactions. The melting point ranges from 67 to 71 degrees Celsius, with various sources reporting slight variations within this range [3] [4] [6] [7]. More precise measurements indicate a melting point of 65.5 to 71.5 degrees Celsius for samples with high purity levels [7]. The boiling point has been predicted to occur at 217.3 ± 20.0 degrees Celsius at standard atmospheric pressure [3] [4].
The relatively moderate melting point indicates the presence of hydrogen bonding interactions involving the phenolic hydroxyl group, while the chlorine and nitro substituents contribute to the overall thermal stability of the crystalline structure [3]. The predicted boiling point reflects the molecular weight and the strength of intermolecular forces present in the liquid phase [4].
The density of 2-Chloro-6-nitrophenol has been determined as 1.6 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic compound due to the presence of halogen and nitro substituents [3]. The refractive index has been estimated at 1.627, which correlates with the electronic properties imparted by the electron-withdrawing substituents [3]. The compound exhibits a logarithmic partition coefficient (LogP) value of 2.36, suggesting moderate lipophilicity and potential for bioaccumulation [3].
Solubility characteristics reveal that 2-Chloro-6-nitrophenol demonstrates limited water solubility, classified as slightly soluble in aqueous media [21]. This reduced water solubility results from the lipophilic nature of the chlorinated aromatic structure, while the phenolic hydroxyl group provides some degree of polarity for interaction with polar solvents [21]. The vapor pressure at 25 degrees Celsius measures 0.1 ± 0.4 millimeters of mercury, indicating low volatility under standard conditions [3].
2-Chloro-6-nitrophenol presents as a yellow crystalline powder or crystalline material under standard conditions [4] [6] [22]. The characteristic yellow coloration arises from the extended conjugation system created by the electron-withdrawing nitro group in conjunction with the phenolic chromophore [4] [6]. The compound maintains its crystalline structure at room temperature, forming well-defined crystal lattices that contribute to its stability and handling characteristics [22].
The physical form consists of crystalline powder with particles that demonstrate typical characteristics of organic halogenated compounds [4] [6] [7]. The yellow color intensity may vary slightly depending on purity levels and crystal formation conditions, but the distinctive coloration remains a reliable identification parameter [22].
The chemical reactivity of 2-Chloro-6-nitrophenol is dominated by the presence of electron-withdrawing substituents that significantly activate the aromatic ring toward nucleophilic aromatic substitution reactions [9]. The nitro group, positioned at the ortho-position relative to the hydroxyl group, creates a highly electrophilic carbon center that readily undergoes nucleophilic attack [9]. The chlorine atom, also serving as an electron-withdrawing group, further enhances the electrophilic character of the aromatic system [9].
The compound demonstrates particular susceptibility to nucleophilic aromatic substitution reactions, where nucleophiles can displace either the chlorine atom or interact with positions activated by the nitro group [9]. These reactions typically proceed through the formation of Meisenheimer complexes, stabilized by the electron-withdrawing effects of both the nitro and chloro substituents [9]. The phenolic hydroxyl group can participate in both hydrogen bonding interactions and serve as a nucleophilic center under appropriate conditions [9].
2-Chloro-6-nitrophenol exhibits chemical stability under standard storage conditions when maintained in closed containers at room temperature [13]. The compound demonstrates stability in the absence of strong oxidizing agents and strong bases, which could potentially initiate unwanted chemical transformations [13]. Storage recommendations include maintaining the material in cool, dry conditions with protection from light exposure to prevent photochemical degradation [13].
The stability profile indicates resistance to thermal decomposition under normal handling conditions, though elevated temperatures may lead to degradation pathways involving the nitro group [13]. The compound shows stability in neutral pH environments but may undergo reactions under strongly acidic or basic conditions due to the phenolic hydroxyl group [13]. Long-term stability requires storage under inert atmospheric conditions to prevent oxidative processes [13].
The functional group chemistry of 2-Chloro-6-nitrophenol encompasses the characteristic reactions of phenols, nitro compounds, and aromatic halides [9]. The phenolic hydroxyl group exhibits typical acid-base behavior with a predicted pKa value of 5.43 ± 0.24, indicating moderate acidity enhanced by the electron-withdrawing effects of the substituents [4] [6]. This acidity allows for the formation of phenoxide ions under basic conditions [4] [6].
The nitro group functionality provides sites for reduction reactions, potentially yielding amino derivatives under appropriate reducing conditions . The chlorine substituent can participate in substitution reactions, particularly nucleophilic aromatic substitutions facilitated by the electron-deficient nature of the aromatic ring [9]. The combination of these functional groups creates a versatile chemical intermediate capable of undergoing diverse synthetic transformations .
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-Chloro-6-nitrophenol through proton and carbon-13 analysis [2] [14]. Proton Nuclear Magnetic Resonance spectra recorded in deuterated chloroform demonstrate characteristic chemical shifts for the aromatic protons appearing in the range of 7.75 to 7.17 parts per million [2] [14]. The aromatic region exhibits complex multipicity patterns reflecting the substitution pattern and electronic effects of the chloro and nitro groups [2] [14].
The phenolic proton typically appears as a broad signal due to rapid exchange processes, while the aromatic protons show distinct coupling patterns characteristic of the substitution pattern [2]. The integration ratios confirm the presence of four aromatic protons and one phenolic proton, consistent with the expected molecular structure [2]. The chemical shift values reflect the deshielding effects of the electron-withdrawing substituents on the aromatic system [14].
Infrared spectroscopy reveals characteristic absorption bands that provide fingerprint identification for 2-Chloro-6-nitrophenol [15] [19]. The hydroxyl group stretching vibration appears in the region of 3200 to 3600 wavenumbers, typically broadened due to hydrogen bonding interactions [15] [19]. The nitro group exhibits two distinct stretching modes: the asymmetric stretch at approximately 1520 wavenumbers and the symmetric stretch at 1350 wavenumbers [15] [19].
Carbon-chlorine stretching vibrations occur in the 750 to 850 wavenumber region, providing confirmation of the halogen substituent [15] [19]. Raman spectroscopy complements infrared analysis by revealing ring breathing modes in the 1000 to 1600 wavenumber range and carbon-hydrogen deformation vibrations between 1100 and 1300 wavenumbers [20]. The spectroscopic data collectively provide comprehensive vibrational analysis for structural confirmation [20].
Mass spectrometry analysis of 2-Chloro-6-nitrophenol demonstrates characteristic fragmentation patterns under electron ionization conditions [16]. The molecular ion peak appears at mass-to-charge ratio 173, corresponding to the molecular weight of the compound [16]. The exact mass measurement of 172.987971 provides high-resolution confirmation of the molecular formula [16].
Fragmentation patterns typically involve loss of the nitro group (46 mass units) and chlorine atom (35 mass units), generating daughter ions that confirm the structural components [16]. The mass spectral data support structural elucidation and provide analytical methods for compound identification and purity assessment [16]. Gas chromatography-mass spectrometry analysis reveals retention characteristics suitable for analytical separation and quantification purposes [16].
Ultraviolet-visible spectroscopy of 2-Chloro-6-nitrophenol reveals characteristic absorption maxima that reflect the electronic transitions within the conjugated aromatic system [4] [6] [17]. The primary absorption maximum occurs at 405 nanometers, corresponding to the extended conjugation involving the phenolic chromophore and nitro group [4] [6]. This absorption band accounts for the characteristic yellow coloration observed in the solid state [4] [6].
The ultraviolet-visible spectrum provides information about the electronic structure and can be utilized for quantitative analysis applications [17]. The molar absorptivity values at the absorption maximum enable spectrophotometric determination of concentration in solution [17]. Additional absorption bands may appear in the ultraviolet region, corresponding to higher energy electronic transitions within the aromatic system [17].
Table 1: Physical and Chemical Properties of 2-Chloro-6-nitrophenol
| Property | Value | Source References |
|---|---|---|
| Molecular Formula | C₆H₄ClNO₃ | [1] [2] [3] |
| Molecular Weight (g/mol) | 173.55 | [1] [3] [6] |
| Exact Mass (g/mol) | 172.987971 | [1] [2] |
| Melting Point (°C) | 67-71 | [3] [4] [6] [7] |
| Boiling Point (°C) | 217.3±20.0 (Predicted) | [3] [4] |
| Density (g/cm³) | 1.6±0.1 | [3] |
| Refractive Index | 1.627 (estimate) | [3] |
| Flash Point (°C) | 85.2±21.8 | [3] |
| Vapor Pressure (mmHg at 25°C) | 0.1±0.4 | [3] |
| LogP | 2.36 | [3] |
| pKa | 5.43±0.24 (Predicted) | [4] [6] |
| Physical Form | Crystalline Powder | [4] [6] [7] [22] |
| Color | Yellow | [4] [6] [22] |
| Solubility in Water | Slightly soluble | [21] |
| λmax (nm) | 405 | [4] [6] |
Table 2: Spectroscopic Characterization Data of 2-Chloro-6-nitrophenol
| Spectroscopic Technique | Characteristic Values | Source References |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.75-7.17 ppm (aromatic H), δ 2.54 ppm | [2] [14] |
| FTIR - O-H stretch | 3200-3600 cm⁻¹ | [15] [19] |
| FTIR - Nitro symmetric stretch | 1350 cm⁻¹ | [15] [19] |
| FTIR - Nitro asymmetric stretch | 1520 cm⁻¹ | [15] [19] |
| FTIR - C-Cl stretch | 750-850 cm⁻¹ | [15] [19] |
| Mass Spectrometry (EI) | m/z 173 [M]⁺ | [16] |
| UV-Visible λmax | 405 nm | [4] [6] |
| Raman - Ring breathing | 1000-1600 cm⁻¹ | [20] |
| Raman - C-H deformation | 1100-1300 cm⁻¹ | [20] |
Irritant